

Synthetic Pathways to 4-(Chloromethyl)thiazoles: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B176416

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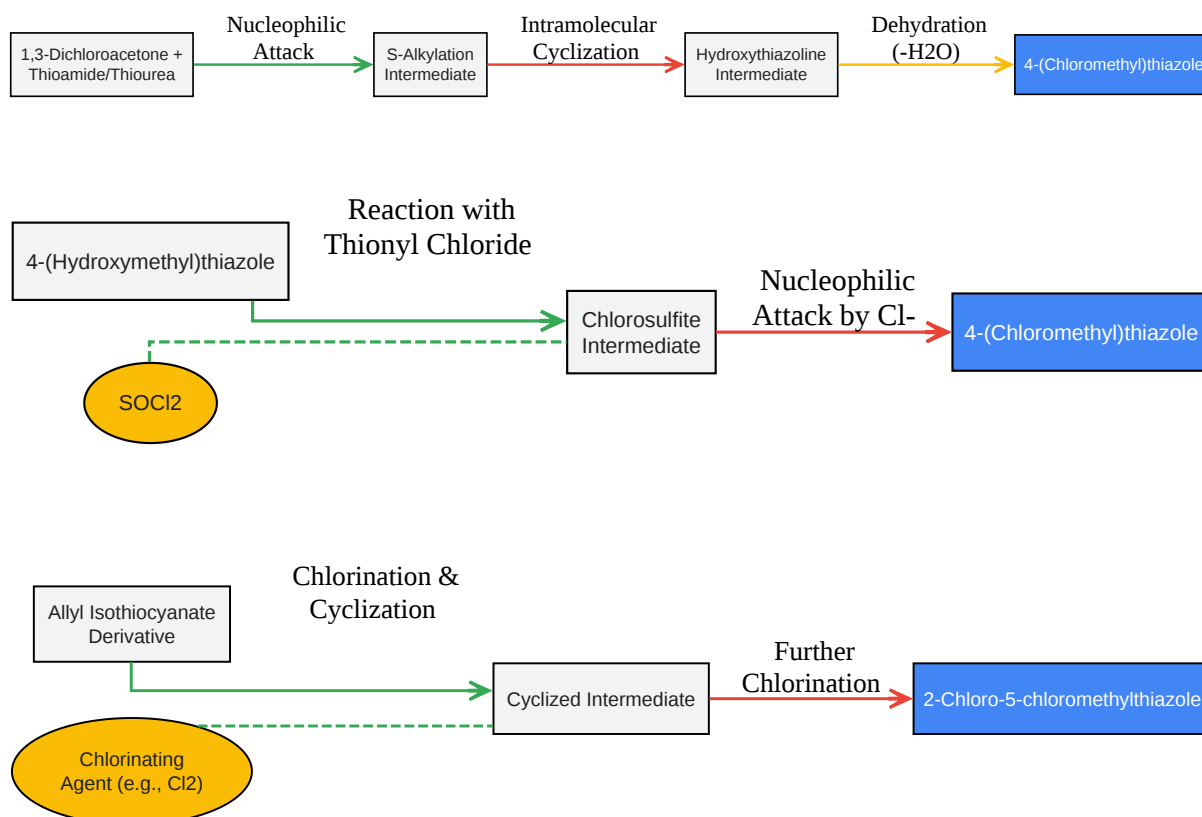
The 4-(chloromethyl)thiazole moiety is a critical pharmacophore and a versatile building block in medicinal chemistry and drug development. Its presence in a molecule can significantly influence biological activity, often acting as a key intermediate for further functionalization. This technical guide provides a comprehensive review of the principal synthetic routes to 4-(chloromethyl)thiazoles, offering detailed experimental protocols, quantitative data for comparison, and visual diagrams of the reaction pathways to aid in the selection and implementation of the most suitable synthetic strategy.

Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. This reaction typically involves the condensation of an α -halocarbonyl compound with a thioamide or thiourea derivative. For the synthesis of 4-(chloromethyl)thiazoles, 1,3-dichloroacetone serves as the key α -halocarbonyl precursor, providing the C4-chloromethyl substituent.

The general mechanism proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α -carbon of the haloketone, followed by an intramolecular cyclization and subsequent

dehydration to form the aromatic thiazole ring.



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